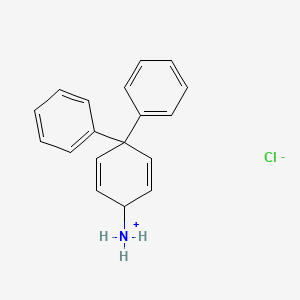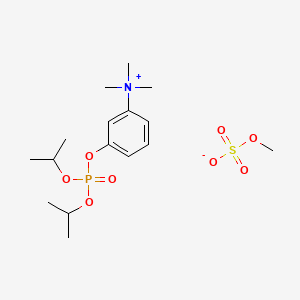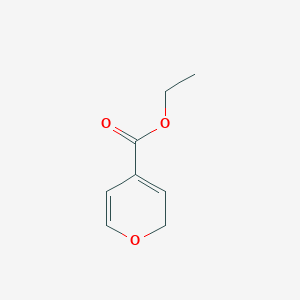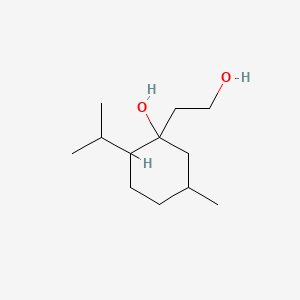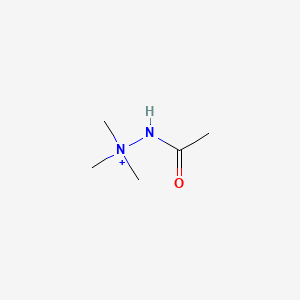
Acetamido(trimethyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamido(trimethyl)azanium is a chemical compound with the molecular formula C5H13N2O+. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an acetamido group and a trimethylazanium moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetamido(trimethyl)azanium typically involves the reaction of acetamide with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CH}_3\text{CONH}_2 + \text{(CH}_3\text{)}_3\text{N} \rightarrow \text{CH}_3\text{CONH}(\text{CH}_3\text{)}_3\text{N}^+ ]
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Acetamido(trimethyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The acetamido group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, hydroxides, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Acetamido(trimethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of acetamido(trimethyl)azanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
Acetamide: A simpler compound with the formula CH3CONH2.
Trimethylamine: A related compound with the formula (CH3)3N.
N,N-Dimethylacetamide: A compound with the formula CH3CON(CH3)2.
Uniqueness
Acetamido(trimethyl)azanium is unique due to its combined acetamido and trimethylazanium groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler related compounds.
特性
CAS番号 |
5329-86-2 |
|---|---|
分子式 |
C5H13N2O+ |
分子量 |
117.17 g/mol |
IUPAC名 |
acetamido(trimethyl)azanium |
InChI |
InChI=1S/C5H12N2O/c1-5(8)6-7(2,3)4/h1-4H3/p+1 |
InChIキー |
IUFAEQDMEMKFCW-UHFFFAOYSA-O |
正規SMILES |
CC(=O)N[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


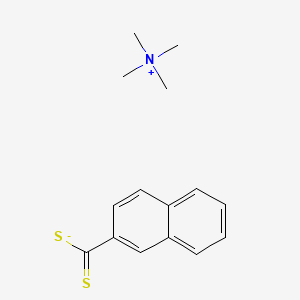
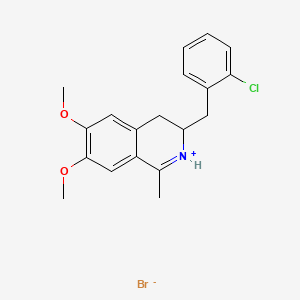
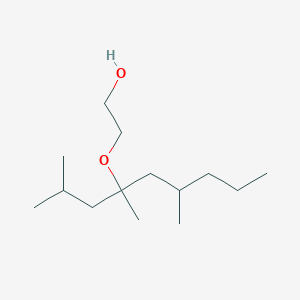
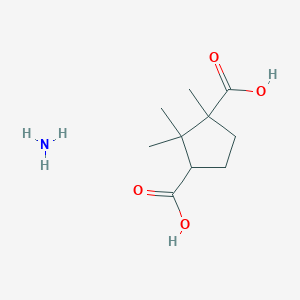
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
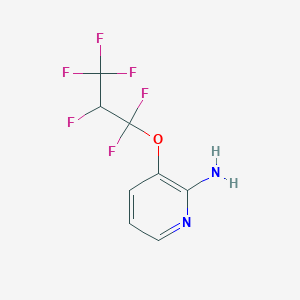
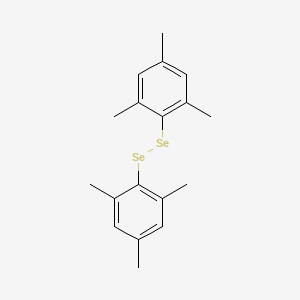
![Glycerol,[2-3h]](/img/structure/B13754889.png)
